methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate typically involves the reaction of 4-chloroindole with an appropriate acylating agent, followed by esterification. One common method involves the reaction of 4-chloroindole with chloroacetyl chloride in the presence of a base to form the intermediate 2-(4-chloro-1H-indol-1-yl)acetyl chloride. This intermediate is then reacted with methyl glycinate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-(4-bromo-1H-indol-1-yl)acetyl]amino}acetate
- Methyl 2-{[2-(4-fluoro-1H-indol-1-yl)acetyl]amino}acetate
- Methyl 2-{[2-(4-methyl-1H-indol-1-yl)acetyl]amino}acetate
Uniqueness
Methyl 2-{[2-(4-chloro-1H-indol-1-yl)acetyl]amino}acetate is unique due to the presence of the chloro group on the indole ring, which can influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other indole derivatives .
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H13ClN2O3/c1-19-13(18)7-15-12(17)8-16-6-5-9-10(14)3-2-4-11(9)16/h2-6H,7-8H2,1H3,(H,15,17) |
InChI Key |
SGHBTNNUMHGBKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.